molecular formula C65H92N20O15S B1513460 biotinyl-Gln-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 CAS No. 218433-98-8

biotinyl-Gln-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

Cat. No. B1513460
CAS RN: 218433-98-8
M. Wt: 1425.6 g/mol
InChI Key: KZAFISRCTGJDLA-PVPGZCQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “biotinyl-Gln-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2” is a derivative of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH) . This peptide is used in the functional analysis of LH-RH receptor ligand binding .


Molecular Structure Analysis

The empirical formula of this peptide is C65H92N20O15S, and its molecular weight is 1425.62 g/mol . The detailed molecular structure is not provided in the retrieved sources.

Scientific Research Applications

Bioconjugation Techniques

One primary application of biotinylated peptides is in the field of bioconjugation, where they are used to modify proteins and peptides for subsequent attachment to various reporters or surfaces. Geoghegan and Stroh (1992) describe a method for site-directed labeling of peptides with biotin or fluorescent reporters via periodate oxidation of a 2-amino alcohol structure found in peptides. This method is highly specific and enables the stable attachment of biotin to peptides, which can then be used for further applications such as affinity purification or imaging studies (Geoghegan & Stroh, 1992).

Enzymology

In enzymology, biotinylated peptides are used to study enzyme-substrate interactions and enzyme kinetics. For example, biotinylated peptide substrates can be used to assay enzyme activity in a highly specific and sensitive manner. Rylatt et al. (1977) isolated biotin-containing tryptic peptides from pyruvate carboxylase, determining their primary structures and developing a sensitive radiochemical assay for biotin based on the tight binding of biotin by avidin. This technique has implications for studying enzyme mechanisms and the role of biotin in enzyme function (Rylatt, Keech, & Wallace, 1977).

Receptor-Ligand Interactions

Biotinylated peptides are also utilized in studying receptor-ligand interactions. For instance, Jiang et al. (1995) synthesized analogues of alpha-factor containing biotin as a tag for probing the alpha-factor receptor. These studies provide insights into the molecular interactions between peptides and their receptors, facilitating the development of peptide-based therapeutics (Jiang et al., 1995).

Protein Modification and Stability

Additionally, biotinylated peptides are used to investigate protein modification and stability. Miller et al. (1997) explored the differential side-chain reactivity of peptide biotinylation with amine-reactive esters, highlighting the specificity of biotinylation and its impact on peptide function and stability (Miller, Collins, Rogers, & Kurosky, 1997).

properties

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N20O15S/c1-34(2)23-43(58(94)78-42(11-7-21-71-64(68)69)63(99)85-22-8-12-49(85)62(98)73-29-52(67)89)77-54(91)30-74-56(92)44(24-35-15-17-38(87)18-16-35)79-61(97)47(31-86)82-59(95)45(25-36-27-72-40-10-4-3-9-39(36)40)80-60(96)46(26-37-28-70-33-75-37)81-57(93)41(19-20-51(66)88)76-53(90)14-6-5-13-50-55-48(32-101-50)83-65(100)84-55/h3-4,9-10,15-18,27-28,33-34,41-50,55,72,86-87H,5-8,11-14,19-26,29-32H2,1-2H3,(H2,66,88)(H2,67,89)(H,70,75)(H,73,98)(H,74,92)(H,76,90)(H,77,91)(H,78,94)(H,79,97)(H,80,96)(H,81,93)(H,82,95)(H4,68,69,71)(H2,83,84,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFISRCTGJDLA-PVPGZCQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)N)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N20O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746650
Record name N~2~-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-glutaminyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218433-98-8
Record name N~2~-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-glutaminyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 218433-98-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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